1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a bispyrazolic compound featuring two 1H-pyrazole rings connected via a methanamine bridge. Each pyrazole ring is substituted with methyl groups at the 1- and 3-positions (for the first ring) and a methyl group at the 1-position (for the second ring). This structural motif is common in medicinal chemistry due to pyrazole’s ability to engage in hydrogen bonding and π-π interactions, making it a scaffold of interest for drug discovery .
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9-11(8-16(3)14-9)6-12-4-10-5-13-15(2)7-10;/h5,7-8,12H,4,6H2,1-3H3;1H |
InChI Key |
GBQIAYHBUHLDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CN(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazol-4-yl: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using methylating agents such as methyl iodide or dimethyl sulfate.
Methanamine Linkage Formation: The final step involves the formation of the methanamine linkage by reacting the alkylated pyrazole with formaldehyde and a secondary amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C_{9}H_{13}N_{5}
- Molecular Weight : 191.23 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Not specified |
| Stability | Stable under normal conditions |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, a study demonstrated that pyrazole-based compounds could induce apoptosis in various cancer cell lines by modulating specific signaling pathways, including the PI3K/Akt/mTOR pathway .
Antimicrobial Properties
Another area of research focuses on the antimicrobial efficacy of pyrazole derivatives. Compounds similar to 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine have shown activity against a range of bacteria and fungi. In vitro tests revealed that these compounds could inhibit the growth of resistant strains of bacteria, suggesting potential use in developing new antimicrobial agents .
Neuroprotective Effects
Research has also pointed to neuroprotective effects attributed to pyrazole compounds. These derivatives may offer therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Herbicidal Activity
The compound's structure allows for potential applications in herbicides. Recent studies have synthesized various pyrazole derivatives aimed at enhancing herbicidal activity against specific weed species. For instance, modifications to the pyrazole ring have resulted in compounds with increased efficacy in inhibiting weed growth while being less harmful to crops .
Insecticidal Properties
Additionally, research indicates that certain pyrazole derivatives possess insecticidal properties. They can disrupt the nervous system of pests, providing an alternative to conventional pesticides that are often harmful to non-target species and the environment .
Development of Functional Materials
The unique chemical structure of this compound allows it to be incorporated into polymers and other materials to enhance their properties. Studies have shown that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical strength .
Sensors and Detection Systems
Due to its electronic properties, this compound can also be used in the development of sensors for detecting environmental pollutants or biological markers. Its ability to undergo specific chemical reactions makes it suitable for applications in biosensing technologies .
Case Study 1: Anticancer Research
In a study published in Frontiers in Chemistry, researchers synthesized several pyrazole derivatives and tested their anticancer activity against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments .
Case Study 2: Herbicide Development
A comprehensive study aimed at optimizing herbicidal activity involved synthesizing a series of pyrazole derivatives. The researchers found that specific substitutions on the pyrazole ring significantly improved herbicidal efficacy against resistant weed species .
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related pyrazole derivatives:
Structural and Functional Analysis
Substituent Effects: The target compound lacks halogen or aromatic substituents, relying on methyl groups for steric and electronic modulation. In contrast, derivatives like the 5-fluoro-substituted compound (C₁₁H₁₇FN₆) and the difluoroethyl-containing analog (C₁₂H₁₈ClF₂N₅) incorporate halogens, which can alter pharmacokinetics (e.g., bioavailability, half-life).
Pyrazole derivatives like (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine show antibacterial activity and cytotoxicity in MTT assays , implying possible antimicrobial utility for the target compound.
Synthetic Considerations :
- The target compound’s synthesis likely involves coupling (1-methyl-1H-pyrazol-4-yl)methanamine with a 1,3-dimethylpyrazole-4-carbaldehyde intermediate, analogous to methods used for related amines .
- Crystal structure refinement tools like SHELXL are critical for confirming the stereochemistry of such compounds.
Safety Profiles :
- Compounds like 1-(1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine are classified as acute oral toxins (Category 4) and skin irritants (Category 2) . The target compound’s safety profile may differ due to its lack of methoxy or halogen groups.
Biological Activity
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a compound that belongs to the pyrazole class of organic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.
- Molecular Formula : C10H14N4
- Molecular Weight : 194.25 g/mol
- CAS Number : 949100-09-8
Biological Activity Overview
The biological activities of pyrazole derivatives are well-documented in scientific literature. The compound has shown potential in various pharmacological applications:
1. Antitumor Activity
Research indicates that pyrazole derivatives possess significant antitumor properties. A study found that certain pyrazole analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as anticancer agents .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole A | MCF-7 (Breast) | 0.08 |
| Pyrazole B | HeLa (Cervical) | 0.15 |
| Pyrazole C | A549 (Lung) | 0.12 |
2. Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A novel series of pyrazole compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats, showing significant reduction in inflammation compared to control groups .
3. Antimicrobial Activity
Pyrazoles have also been studied for their antimicrobial properties. One study reported that specific derivatives demonstrated potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. freundii | 64 |
The mechanisms underlying the biological activities of pyrazoles often involve enzyme inhibition and receptor modulation:
- Enzyme Inhibition : Many pyrazole derivatives act as reversible inhibitors of monoamine oxidases (MAOs), which play a critical role in neurotransmitter metabolism .
- Receptor Interaction : Some compounds exhibit high binding affinity to cyclooxygenase receptors and farnesyl transferase, contributing to their anti-inflammatory and anticancer effects .
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives in clinical and preclinical settings:
Case Study 1: Anticancer Efficacy
A study conducted on a series of substituted pyrazoles showed remarkable antiproliferative effects on MCF-7 cells with IC50 values comparable to established chemotherapeutics . The structure–activity relationship (SAR) analysis indicated that substitutions at specific positions enhanced activity.
Case Study 2: Anti-inflammatory Properties
In vivo studies demonstrated that a selected pyrazole derivative significantly reduced paw edema in rats, indicating its potential as an anti-inflammatory agent . The compound's mechanism was linked to COX inhibition, which is crucial in the inflammatory response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
